Product packaging for 2-methyl-1H-imidazol-5-amine(Cat. No.:CAS No. 88718-92-7)

2-methyl-1H-imidazol-5-amine

Cat. No.: B1589549
CAS No.: 88718-92-7
M. Wt: 97.12 g/mol
InChI Key: JPJMLQRVGZBWPD-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical and Biological Sciences

Imidazole, a five-membered heterocyclic ring containing two nitrogen atoms, is a fundamental structural motif in numerous naturally occurring and synthetic molecules. neuroquantology.comresearchgate.net Its presence is integral to the structure and function of essential biological molecules such as the amino acid histidine, histamine (B1213489), and purines, which form the building blocks of DNA. jocpr.comneuroquantology.com The imidazole ring's unique electronic properties, including its aromaticity and the presence of both a basic and an acidic nitrogen atom, allow it to participate in a variety of chemical interactions, such as hydrogen bonding and metal ion coordination. neuroquantology.comnih.gov This versatility makes it a "privileged structure" in medicinal chemistry, meaning it is a recurring scaffold in a multitude of biologically active compounds. jocpr.comresearchgate.net

The significance of imidazole heterocycles extends across various scientific domains. In biological sciences, they are crucial components of enzymes and proteins, often playing a direct role in catalytic mechanisms. ejpmr.com In medicinal chemistry, the imidazole core is found in a wide array of therapeutic agents with diverse activities, including antifungal, anticancer, antihypertensive, and antiviral properties. neuroquantology.comnih.govajrconline.org The ability of the imidazole nucleus to serve as an isostere for other cyclic structures like triazoles, pyrazoles, and oxazoles further enhances its importance in drug design and development. nih.gov

Overview of Substituted Imidazoles in Diverse Research Applications

The strategic placement of various substituent groups onto the imidazole ring gives rise to a vast library of substituted imidazoles, each with unique properties and applications. The nature and position of these substituents can profoundly influence the molecule's steric and electronic characteristics, thereby modulating its biological activity, solubility, and other physicochemical properties. nih.gov

Substituted imidazoles are instrumental in a multitude of research applications. For instance, they are widely used as building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. researchgate.netrsc.org In materials science, imidazole derivatives are investigated for their potential in creating ionic liquids, dyes for solar cells, and catalysts. rsc.org The development of efficient and regiocontrolled methods for the synthesis of substituted imidazoles is an active area of research, driven by the continuous demand for novel compounds with specific functionalities. researchgate.netrsc.org Tri- and tetra-substituted imidazoles, for example, are explored for their pharmacological potential and are often synthesized through methods like the Radziszewski reaction. nih.gov

The specific compound of interest, 2-methyl-1H-imidazol-5-amine, is a disubstituted imidazole. The presence of a methyl group at the 2-position and an amine group at the 5-position imparts distinct chemical characteristics that are the focus of the subsequent sections of this article.

Chemical Profile of this compound

The compound this compound is a distinct chemical entity within the broader class of substituted imidazoles. Its structure and properties are defined by the specific arrangement of its constituent atoms.

General Information

PropertyValue
IUPAC Name This compound
CAS Number 88718-92-7 bldpharm.com
Molecular Formula C4H7N3 bldpharm.com
Molecular Weight 97.12 g/mol bldpharm.com
SMILES CC1=NC=C(N1)N

This data is compiled from publicly available chemical databases.

Synthesis and Formation

The synthesis of substituted imidazoles can be achieved through various established chemical reactions. While specific, detailed synthesis routes for this compound are not extensively documented in the provided search results, general methods for creating similar imidazole derivatives can be inferred.

Classical methods for imidazole synthesis include the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. ajrconline.org Modifications of this method allow for the introduction of various substituents. Another common approach is the cyclization of amido-nitrile precursors. More contemporary methods may involve multi-step syntheses with protection and deprotection strategies to achieve the desired substitution pattern. smolecule.com The synthesis of a related compound, 5-methyl-1H-imidazol-2-amine, for instance, can be achieved through the cyclization of amido-nitrile derivatives or the condensation of cyanamide (B42294) with substituted aldehydes or ketones. It is plausible that analogous strategies could be adapted for the synthesis of this compound.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the functional groups present in its structure: the imidazole ring, the methyl group, and the amino group.

The imidazole ring itself is aromatic and possesses both acidic and basic properties. The amino group at the 5-position is a nucleophilic center, capable of participating in reactions such as acylation and nucleophilic substitution. smolecule.com The methyl group at the 2-position can influence the electronic density of the imidazole ring through inductive effects.

The reactivity of the molecule allows for further chemical modifications. For example, the amino group can be a site for the attachment of other molecular fragments, making this compound a potentially useful intermediate in the synthesis of more complex molecules. The imidazole nitrogens can also participate in coordination with metal ions.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of chemical compounds. While a complete set of spectroscopic data for this compound was not available in the provided search results, information on related compounds can offer insights into the expected spectral features.

For a comparative analysis, the following table presents spectroscopic data for a structurally similar compound, 5-methyl-1H-imidazol-2-amine hydrochloride. It is important to note that the positions of the substituents are different, which will lead to variations in the actual spectra of this compound.

Spectroscopic Data Comparison
Compound 5-methyl-1H-imidazol-2-amine hydrochloride
NMR Shifts (δ, ppm) Not explicitly provided in search results.
MS Data (m/z) Not explicitly provided in search results.

This table is illustrative and based on the availability of data for a related compound.

Research Applications and Areas of Investigation

While specific research applications for this compound are not extensively detailed in the provided search results, its structural features suggest potential areas of investigation based on the known activities of other substituted imidazoles.

The presence of the imidazole core, a known pharmacophore, suggests that this compound could be explored as a building block in medicinal chemistry. jocpr.com Imidazole derivatives have demonstrated a wide range of biological activities, and this compound could serve as a starting material for the synthesis of novel therapeutic agents. neuroquantology.comajrconline.org For example, related imidazole-containing compounds have been investigated as histamine receptor agonists and kinase inhibitors. ontosight.ai

Furthermore, the reactivity of the amino group allows for its use as a scaffold in the development of new materials or as a ligand in catalysis. rsc.org The study of its coordination chemistry with various metal ions could also be a fruitful area of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N3 B1589549 2-methyl-1H-imidazol-5-amine CAS No. 88718-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-imidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-3-6-2-4(5)7-3/h2H,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJMLQRVGZBWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459694
Record name 2-methyl-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88718-92-7
Record name 2-methyl-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 1h Imidazol 5 Amine and Its Derivatives

Recent Advances in Regiocontrolled Imidazole (B134444) Synthesis

Modern organic synthesis has seen significant progress in the regiocontrolled construction of the imidazole core, which can be broadly categorized by the number of bonds formed in the key cyclization step. rsc.org

Syntheses that form a single bond to complete the imidazole ring typically rely on the cyclization of a pre-assembled linear precursor. A notable recent example is the nickel-catalyzed cyclization of amido-nitriles. rsc.org This method is valued for its mild reaction conditions, which tolerate a variety of functional groups, including aryl halides and saturated heterocycles. rsc.org The mechanism is thought to involve a nickel-catalyzed addition to the nitrile group, followed by steps of proto-demetallation, tautomerization, and a final dehydrative cyclization to yield the 2,4-disubstituted imidazole. rsc.org Another approach involves the reaction of an imidate with an α-amino aldehyde or acetal (B89532) to form the (1,5) or (3,4) bond. researchgate.net

Methods that form two bonds in the cyclization process offer greater convergence and atom economy. A recently reported metal-free reaction involves the synthesis of tri-substituted NH-imidazoles from α-azidoenones and substituted nitriles. rsc.org This protocol is effective under both thermal and microwave conditions and accommodates various functional groups. rsc.org Another significant two-bond formation strategy is the reaction of ketones and benzylamines in the presence of elemental sulfur to produce tetrasubstituted imidazoles. rsc.org

Another notable three-component approach is the silver-catalyzed tandem reaction of amidines, ynals, and carboxylic acids or amines. google.com This one-pot method provides efficient access to multisubstituted imidazoles and is considered a green chemical process for molecular fragment assembly. google.com

Three-Component Reaction Examples for Imidazole Synthesis
Reaction Type
Van Leusen (vL-3CR)
Silver-Catalyzed Tandem
Boron Trifluoride Promoted

Specific Synthetic Routes and Strategies

While general methods provide the foundation, specific reactions are often required to synthesize highly functionalized or complex imidazole derivatives.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful isocyanide-based multicomponent reaction used to synthesize N-fused aminoimidazoles. bldpharm.com Discovered independently by three research groups in 1998, this reaction involves the acid-catalyzed condensation of a 2-aminoazine or 2-aminoazole, an aldehyde, and an isocyanide. organic-chemistry.orgbldpharm.com

The reaction has been successfully applied to 2-aminoimidazoles to generate novel 1H-imidazo[1,2-a]imidazole-5-amines. bldpharm.com The process typically requires a Lewis or Brønsted acid catalyst, with studies showing that catalysts like Yb(OTf)₃ or TsOH·H₂O in a nonpolar solvent such as toluene (B28343) under microwave irradiation can provide good yields. bldpharm.com This methodology allows for the creation of diverse compound libraries by varying the three input components. organic-chemistry.org For example, a library of 1H-imidazo[1,2-a]imidazol-5-amines with four points of diversity was prepared with yields ranging from 17% to 77%. bldpharm.com

Groebke-Blackburn-Bienaymé Reaction of 2-Aminoimidazoles
2-Aminoimidazole Substrate
1-Benzyl-5-phenyl-1H-imidazol-2-amine
1-Benzyl-5-phenyl-1H-imidazol-2-amine
1-Benzyl-5-phenyl-1H-imidazol-2-amine
1-Ethyl-5-(thiophen-2-yl)-1H-imidazol-2-amine

Transition metal-catalyzed cross-coupling reactions are indispensable for the functionalization of heterocyclic cores, including imidazole. acs.org These methods often require pre-functionalization of the imidazole ring (e.g., halogenation) but provide powerful tools for creating C-C, C-N, and C-S bonds. acs.org

Nickel and palladium are the most common catalysts for these transformations. Nickel-catalyzed C-H arylation of imidazoles with chloroarenes has been developed, offering a direct method for functionalization without pre-functionalized organometallic reagents. acs.org The use of a tertiary alcohol as a solvent was found to be key for the success of this C-H coupling. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Catalyzed Carbon-Sulfur Bond Formation (Modified Migita Reaction)

A notable application of palladium-catalyzed carbon-sulfur bond formation is in the synthesis of complex molecules containing the 2-methyl-1H-imidazole moiety. acs.org A modified Migita reaction has been successfully employed to create a key intermediate for a former antiasthma drug candidate, tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide. acs.org This reaction involves the cross-coupling of a thioaryl compound with a halide. acs.org

ReactantsCatalyst SystemProductScaleKey Feature
Thioaryl compound and aryl halidePalladium with specific ligandsDiarylthioether intermediateLarge scaleImproved yield and efficiency over previous methods. acs.org
Stille Cross-Coupling Applications

The Stille cross-coupling reaction, which pairs an organotin compound with an organic halide, is a versatile method for creating carbon-carbon bonds and has been used in the synthesis of imidazole-containing compounds. researchgate.netuwindsor.ca While traditionally palladium-catalyzed, copper-catalyzed versions have also been developed. nih.gov

In one instance, various cross-coupling methods were explored for the synthesis of an imidazole-thienopyridine derivative, with the Stille coupling proving to be one of the effective methods. researchgate.net The reaction's success is often dependent on the choice of catalyst, ligands, and reaction conditions. researchgate.netuwindsor.ca The use of copper iodide as a co-catalyst has been shown to significantly improve the yields of the target coupling products in the functionalization of the imidazole backbone. researchgate.net

Coupling PartnersCatalyst SystemProductKey Observation
Organotin compound and organic halidePalladium or Copper-basedC-C coupled imidazole derivativeMethod is effective for complex heterocyclic systems. researchgate.netnih.gov
Iodothienopyridine and 5-(tributylstannyl)-1-methylimidazolePalladium-based[2-(3-methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amineStille coupling was an effective method for this specific transformation. researchgate.net
Negishi Cross-Coupling Applications

The Negishi cross-coupling reaction, involving an organozinc compound and an organic halide, is another powerful tool for C-C bond formation in the synthesis of complex organic molecules, including derivatives of 2-methyl-1H-imidazol-5-amine. wikipedia.org This reaction is catalyzed by nickel or palladium complexes and is valued for its ability to couple different types of carbon atoms (sp³, sp², and sp). wikipedia.org

For example, a Negishi cross-coupling was effectively used to synthesize an imidazole-thienopyridine intermediate, demonstrating its utility alongside the Stille reaction for such transformations. researchgate.net This method has also been applied to the late-stage functionalization of halogenated tryptophans, which contain an indole (B1671886) ring structurally similar to imidazole, to produce various alkylated derivatives. d-nb.infonih.gov The reaction conditions, particularly the choice of catalyst and solvent, are crucial for achieving good yields and preventing side reactions. nih.gov

Coupling PartnersCatalyst SystemProductKey Application
Organozinc reagent and iodothienopyridinePalladium-basedImidazole-thienopyridine derivativeSynthesis of complex heterocyclic systems. researchgate.net
Halogenated tryptophans and alkyl iodidesPalladium-basedAlkylated tryptophan derivativesLate-stage derivatization of amino acids. d-nb.infonih.gov
Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, pairing amines with aryl halides. wikipedia.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines. wikipedia.orgsnnu.edu.cn

This methodology has been applied to the arylation of 5-amino-1,2,3-triazoles, which are precursors to certain imidazole derivatives. researchgate.net The reaction can be used to introduce aryl and N,N-diaryl substituents onto the amino group of the triazole ring. researchgate.netresearchgate.net The choice of palladium catalyst and ligands is critical for the success of the reaction, with specific N-heterocyclic carbene (NHC)-Pd complexes showing high efficiency. researchgate.netresearchgate.net The reaction is generally robust, though challenges such as dehalogenation can occur with certain substrates. rsc.org

ReactantsCatalyst SystemProductKey Feature
Amine and Aryl HalidePalladium with phosphine (B1218219) ligands or NHCsArylamineFacile synthesis of C-N bonds under relatively mild conditions. wikipedia.orgsnnu.edu.cn
5-Amino-1,2,3-triazoles and (het)aryl halides[(THP-Dipp)Pd(cinn)Cl]5-(het)arylamino-1,2,3-triazole derivativesEfficient arylation of aminotriazoles. researchgate.net

Acid-Mediated Denitrogenative Transformations of 5-Amino-1,2,3-Triazole Precursors

A novel and efficient pathway to substituted 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole precursors. mdpi.comnih.gov This approach leverages the reactivity of 5-amino-1,2,3-triazoles, which can be synthesized through a dipolar azide-nitrile cycloaddition. researchgate.netmdpi.com

The transformation proceeds through an intramolecular cyclization of the triazole derivative, followed by the opening of the triazole ring and the insertion of an in situ generated carbene intermediate into the O-H bond of an alcohol under acidic conditions. mdpi.comnih.gov This method provides access to novel 2-substituted 1H-imidazole derivatives. mdpi.comnih.govmdpi.com The starting 5-amino-1,2,3-triazoles can be prepared with various substituents, allowing for a range of final imidazole products. researchgate.net

PrecursorReaction ConditionProductKey Transformation
5-Amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazolesAcidic conditions in the presence of an alcohol2-Substituted 1H-imidazole derivativesDenitrogenative transformation and carbene insertion. mdpi.comnih.gov

Oxidation Reactions for Imidazole Ring Functionalization

Oxidation reactions can be employed to functionalize the imidazole ring. The imidazole ring is generally resistant to oxidation, but under specific conditions, functional groups can be introduced. For instance, the oxidation of imidazole can lead to the formation of products like formamide (B127407) and oxamide (B166460) in the presence of oxygen. acs.org In the presence of nitrogen dioxide, nitro-imidazoles can be formed. acs.org

While direct oxidation of the imidazole ring in this compound is not extensively detailed, related imidazole compounds can undergo oxidation to form N-oxides. The susceptibility of the imidazole ring to electrophilic attack, such as nitration, is generally low, especially when the ring is protonated. thieme-connect.de

SubstrateOxidizing AgentProduct(s)Observation
ImidazoleO₂, NO₂Formamide, Oxamide, Nitro-imidazolesOxidation products depend on the specific oxidant used. acs.org
5-methyl-1H-imidazol-2-amineGeneric OxidantsImidazole N-oxidesThe imidazole ring can be oxidized to its N-oxide.

Condensation Reactions

Condensation reactions are a fundamental method for the synthesis of the imidazole ring itself and for the introduction of substituents. smolecule.comsmolecule.com The classical Debus-Radziszewski imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org

More specifically, derivatives of this compound can be prepared through various condensation strategies. For instance, the synthesis of 2-amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoic acid can be achieved by first synthesizing the imidazole ring separately and then condensing it with a suitable pentanoic acid derivative. smolecule.com Another approach involves the condensation of cyanamide (B42294) with substituted aldehydes or ketones.

Furthermore, multicomponent reactions, which involve the condensation of several starting materials in a single step, are an efficient way to produce highly substituted imidazoles. ajgreenchem.com For example, the reaction of benzil, aldehydes, and ammonium (B1175870) acetate (B1210297) can yield 2,4,5-trisubstituted imidazoles. ajgreenchem.com

ReactantsReaction TypeProductKey Feature
1,2-dicarbonyl, aldehyde, ammoniaDebus-Radziszewski synthesisSubstituted imidazoleClassic method for imidazole ring formation. wikipedia.org
Imidazole derivative and pentanoic acid derivativeCondensation2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoic acidStepwise construction of a complex molecule. smolecule.com
Benzil, aldehyde, ammonium acetateOne-pot multicomponent reaction2,4,5-Trisubstituted imidazoleEfficient synthesis of highly substituted imidazoles. ajgreenchem.com

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthesis and predicting outcomes. Studies often employ computational methods, such as Density Functional Theory (DFT), alongside experimental evidence to map out reaction pathways.

One-pot multi-component reactions are common for building the imidazole ring. The Debus-Radziszewski-Japp reaction, for instance, couples an amine, an aldehyde, and a 1,2-dicarbonyl compound, typically using an acid catalyst. researchgate.net A proposed mechanism for the ruthenium-catalyzed synthesis of monosubstituted NH-imidazoles involves the in situ formation of ammonia, which reacts with a cis-enediol diacetate intermediate to form an amino imine. This species then reacts with formaldehyde, followed by intramolecular cyclization and aromatization to yield the final imidazole product. rsc.org

Another pathway involves the transformation of 5-amino-1,2,3-triazoles. This acid-mediated process proceeds through intramolecular cyclization, followed by the opening of the triazole ring and the insertion of a carbene intermediate into the O-H bond of an alcohol. mdpi.com Electrochemically induced syntheses have also been developed, which proceed through a multistep process involving the formation of a 2H-azirine from a vinyl azide, followed by reactions with an amine and an imine, and subsequent cyclization and aromatization. researchgate.net

Catalysts and reagents are pivotal in directing the course of imidazole synthesis, influencing reaction rates, yields, and regioselectivity.

Acid and Base Catalysts : In many classical syntheses, acids act as catalysts to activate reactants and provide the necessary counterion for intermediate salts. researchgate.net Bases are often used to initiate reactions by abstracting an acidic proton, such as from an imidazole nitrogen, to form a reactive anion that can then participate in cyclization or substitution reactions. acs.org

Metal Catalysts : A wide array of metal catalysts are employed. Copper catalysts are versatile, enabling cycloaddition reactions and the diamination of alkynes. jcdronline.org Iron catalysts can promote reactions between amidoximes and enones. rsc.org Ruthenium has been used in "borrowing hydrogen" processes, where alcohols are temporarily oxidized to aldehydes to participate in the reaction. rsc.org

Iodine : Elemental iodine serves as an effective, environmentally benign, transition-metal-free catalyst for oxidative cyclization reactions, often in aqueous media. nih.gov

Ionic Liquids : Specific ionic liquids, such as 1,4-dimethylpyperazinium dihydrosulfate ([Me2pi][HSO4]2), have been shown to enhance catalytic performance in the synthesis of tetrasubstituted imidazoles. researchgate.net

Computational studies have shed light on the origins of reactivity. For example, in the reaction of 1,4-dinitro-1H-imidazole derivatives, the nucleophilic attack is initiated at the C5 position, following an ANRORC-like (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net

The identification of transient species like intermediates and the characterization of high-energy transition states are key to confirming proposed reaction mechanisms.

DFT calculations have been instrumental in modeling these species. For the synthesis of certain imidazole-fused benzoxazepines, two potential pathways were evaluated. acs.org The reaction proceeds from a propargyl intermediate (I-1) via transition state TS2p, which was found to be 4.40 kcal/mol more favorable than the alternative pathway involving an allene (B1206475) isomer (I-1') and its corresponding transition state (TS2a). acs.org This indicates a clear preference for one mechanistic route over another. acs.org

In some synthetic sequences, intermediates are stable enough to be isolated and characterized. For example, during the synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines, two intermediate diamine compounds were successfully isolated and their structures confirmed. iucr.org

Other identified or proposed intermediates in various imidazole syntheses include:

2H-Azirines : Formed from vinyl azides or via intramolecular cyclization of azides, they are key intermediates in several metal-catalyzed and metal-free protocols. researchgate.netrsc.org

Iminium Salts : Generated after the intramolecular cyclization of an amine with an iodonium (B1229267) intermediate. rsc.org

2-Amino-1-methyl-1H-imidazole-4,5-dione : Identified as a key intermediate in the Dimroth-type rearrangement that forms creatone. oup.com

The table below details calculated energy barriers for transition states in a DFT study of an ionic liquid-catalyzed imidazole synthesis. researchgate.net

Reaction StepTransition StateGibbs Free Energy of Activation (ΔG≠)
Rate-Limiting Step-26.56 kcal/mol
Imidazole Ring Formation-6.9 kcal/mol
C(sp³)-H Activation-2.06 kcal/mol

Process Optimization and Scalability Studies in Organic Synthesis

Translating a synthetic route from a laboratory-scale experiment to large-scale industrial production requires significant optimization of reaction conditions and processes.

Modern process chemistry increasingly utilizes continuous flow reactors, such as plug flow reactors (PFRs), which offer advantages over traditional batch processing. acs.org Flow chemistry allows for rapid optimization and can enable reactions that are difficult to control in batch mode. acs.org This approach was successfully used to scale up the synthesis of a 1H-4-substituted imidazole intermediate, culminating in kilogram-scale demonstration runs that show potential for commercial production from a minimal footprint. acs.org

Successful scalability has been reported for various imidazole derivatives:

An iodine-catalyzed method for trisubstituted imidazoles was successfully scaled to the gram level. nih.gov

For the synthesis of a complex imidazole-thienopyridine, various cross-coupling methods were evaluated, with Stille and Negishi couplings proving effective for multi-hundred-gram scale preparation. acs.org

Chemical Reactivity and Derivatization Studies for Research Applications

Functional Group Transformations of the Amine Moiety

The primary amine group at the 5-position of the imidazole (B134444) ring is a key site for chemical modification, readily undergoing reactions typical of nucleophilic amines.

The amine functionality of 2-aminoimidazole derivatives can be acylated to form amides. This transformation is a cornerstone of synthetic medicinal chemistry, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and biological properties. The reaction typically involves treating the aminoimidazole with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, or by using coupling reagents that facilitate amide bond formation directly from a carboxylic acid. nih.govacs.orgnih.gov

Commonly employed coupling reagents for amide synthesis with electron-deficient amines, such as 2-aminoimidazoles, include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and N,N-dimethylaminopyridine (DMAP). nih.gov More advanced reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have also proven effective, particularly for challenging couplings. rsc.org For instance, the coupling of 2-aminoimidazole with carboxylic acids can be significantly improved by using HATU, even at elevated temperatures. rsc.org

A general scheme for the acylation of a 2-aminoimidazole is presented below: R-COOH + 2-aminoimidazole derivative --(Coupling Agent)--> R-CO-NH-imidazole derivative

The choice of solvent and base is also critical for successful amide formation. Solvents like dimethylformamide (DMF) and acetonitrile (B52724) are common, while bases such as triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA) are used to neutralize the acid formed during the reaction. nih.govnih.gov In some protocols, the use of micelle-forming surfactants has been shown to enhance the efficiency of on-DNA amide couplings involving 2-aminoimidazole. rsc.org

Table 1: Examples of Reagents for Amide Bond Formation with Aminoimidazoles

Coupling Reagent/SystemAdditivesBaseTypical ConditionsReference
EDCHOBt, DMAPDIPEAAcetonitrile, 23°C nih.gov
HATU-DIPEADMF, 23°C nih.gov
Benzoyl Chloride-Et3NDichloromethane, RT, 1h nih.gov
TFFHK2HPO4-Mechanochemical (ball milling) nih.govresearchgate.net

The amine group of 2-methyl-1H-imidazol-5-amine is nucleophilic and can participate in substitution reactions. cdnsciencepub.com This reactivity allows for the introduction of various functional groups at the 5-position. For instance, 2-aminoimidazoles can react with electrophiles such as alkyl halides. The reactivity is influenced by the electronic properties of the imidazole ring and any substituents present. The nucleophilicity of the exocyclic amine is generally higher than that of the ring nitrogens, especially under neutral or basic conditions.

In the context of halogenoimidazoles, nucleophilic substitution often occurs at the halogenated carbon atoms of the ring, particularly when activated by electron-withdrawing groups. psu.edu However, the exocyclic amine of 2-aminoimidazoles can also act as the nucleophile. For example, the reaction of 2-aminoimidazole with α-haloketones is a key step in the synthesis of various substituted imidazoles. acs.org Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols with amines, proceeding through reactive isouronium intermediates, which could be applicable to this compound. nih.govresearchgate.net

Imidazole Ring Modifications and Cyclization Reactions

The imidazole ring of this compound can be a substrate for various modification and cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions often exploit the reactivity of both the endocyclic nitrogens and the exocyclic amine.

A notable example is the synthesis of imidazo[1,2-a]pyrimidines. This can be achieved through the reaction of 2-aminoimidazole with β-dicarbonyl compounds or their equivalents, such as N-substituted maleimides or N-arylitaconimides. beilstein-journals.org The reaction mechanism involves an initial Michael addition of a ring nitrogen of the 2-aminoimidazole to the activated double bond, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. beilstein-journals.org The reaction conditions, including the solvent and the use of a base like sodium acetate (B1210297), are crucial for achieving good yields. beilstein-journals.org

Another approach to modify the imidazole ring is through palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates, which constructs the 2-aminoimidazole ring while simultaneously introducing an aryl group. acs.org While this is a synthetic method for the ring itself, similar catalytic strategies could potentially be adapted for the further functionalization of a pre-existing this compound scaffold. Furthermore, intramolecular cyclization of suitably substituted 2-aminoimidazoles can lead to novel heterocyclic structures. For instance, the Ugi reaction, a multicomponent reaction, has been adapted to synthesize 1H-imidazo[1,2-a]imidazol-5-amines from 2-aminoimidazoles, aldehydes, and isocyanides. google.com

Strategic Derivatization for Advanced Analytical and Biological Probes

The chemical reactivity of this compound provides a platform for the rational design and synthesis of specialized molecular probes for a range of analytical and biological applications.

Imidazole derivatives are key components in many fluorescent probes due to their electronic properties and ability to participate in various chemical reactions. mdpi.com By strategically modifying the this compound core, it is possible to create novel fluorescent sensors. For example, imidazo[1,2-a]pyridine-based probes have been designed to detect reactive oxygen species like hydrogen peroxide (H2O2). mdpi.com These probes often work on a "turn-on" fluorescence mechanism, where the reaction with the analyte causes a significant increase in fluorescence intensity. nih.gov

The synthesis of such probes typically involves coupling a fluorophore to the imidazole scaffold. The amine group of this compound is a convenient handle for attaching fluorescent moieties through amide bond formation or other conjugation chemistries. The resulting derivatives can be designed to exhibit specific photophysical properties, such as aggregation-induced emission (AIE), which is advantageous for bio-imaging as it minimizes background fluorescence in aqueous environments. mdpi.com The imidazole ring itself can be part of the fluorophore system, where its electronic properties are modulated by the substituents.

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups, is a source of a variety of chemical modifications in proteins and other biological molecules, including the formation of cross-links. Dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal (B44143), which are intermediates in the Maillard reaction, are highly reactive. nih.gov These dicarbonyls can react with the lysine (B10760008) and arginine residues in proteins to form imidazolium-based cross-links. nih.govnih.govwjgnet.com

Specifically, the reaction of methylglyoxal with two lysine residues can form a methylimidazolium cross-link, known as MOLD (methylglyoxal-lysine dimer). nih.gov Similarly, glyoxal reacts with two lysine residues to form GOLD (glyoxal-lysine dimer). nih.gov The formation of these imidazolium (B1220033) cross-links contributes to the cross-linking of proteins observed in aging and certain diseases. nih.gov

2-Aminoimidazoles have been shown to act as scavengers of reactive carbonyl species, which suggests that the aminoimidazole moiety itself can be involved in these reactions. acs.orgacs.org The nucleophilic amine group of a compound like this compound could potentially react with dicarbonyl intermediates of the Maillard reaction, leading to the formation of various adducts and potentially contributing to the complex network of cross-linked products known as melanoidins. mdpi.comresearchgate.net The reaction between the guanidino group of arginine and dicarbonyls also leads to the formation of imidazolone (B8795221) derivatives. jst.go.jp

Synthesis of Heterocyclic Fused Imidazoles

The strategic fusion of an imidazole ring with other heterocyclic systems is a prominent area of research, primarily due to the diverse pharmacological and material science applications of the resulting compounds. The compound this compound serves as a versatile precursor for constructing a variety of fused heterocyclic frameworks, including purine (B94841) analogs and imidazo[4,5-b]pyridines. These synthetic strategies often involve the cyclization of intermediates derived from the amino group of the imidazole core.

One notable application is in the synthesis of purine analogs, which are of significant interest in medicinal chemistry. For instance, this compound can be a key building block in the creation of these bicyclic systems. A common approach involves the reaction of an aminoimidazole derivative with a C1-donor reagent. In a specific example, 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles, which can be conceptually derived from this compound, are reacted with formic acid. This reaction leads to the formation of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones. uniroma1.it This method highlights the utility of simple C1 donors in constructing the pyrimidine (B1678525) ring fused to the imidazole core. The reaction proceeds through annulation, where the formic acid provides the necessary carbon atom to complete the purine skeleton. uniroma1.it

Another significant class of fused heterocycles derived from this compound are the imidazo[4,5-b]pyridines. These compounds are structurally related to purines, with a pyridine (B92270) ring fused to the imidazole. The synthesis of these structures can be achieved through the cyclocondensation of 1-substituted 1H-imidazol-5-amines with suitable reagents that provide the necessary atoms for the pyridine ring. For example, the reaction of in situ generated 1-substituted 5-amino-1H-imidazoles with 3-nitro-4H-chromen-4-one results in the formation of 1-substituted 6-nitro-3H-imidazo[4,5-b]pyridines. thieme-connect.com Subsequent reduction of the nitro group can then yield the corresponding 6-amino derivatives. thieme-connect.com

The versatility of this compound and its derivatives is further demonstrated in multicomponent reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. For example, the synthesis of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles can be achieved through a microwave-assisted multicomponent reaction involving aminomalononitrile (B1212270) p-toluenesulfonate, trimethyl orthoacetate, and an amino acid methyl ester. acs.org These imidazole derivatives can then be further elaborated into fused systems like purines. uniroma1.itacs.org

The following table summarizes the synthesis of various fused heterocyclic systems starting from derivatives related to this compound.

Table 1: Synthesis of Fused Heterocyclic Imidazoles

Starting Material Reagent(s) Fused Heterocycle Product Yield (%) Reference
5-Amino-1-(substituted)-2-methyl-1H-imidazole-4-carbonitrile Formic acid 8,9-Disubstituted-6,9-dihydro-1H-purin-6-one 85-88 uniroma1.it
1-Substituted 1H-imidazol-5-amines (in situ) 3-Nitro-4H-chromen-4-one 1-Substituted 6-nitro-3H-imidazo[4,5-b]pyridine Not Specified thieme-connect.com
Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)propanoate - - - acs.org
Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)-3-methylbutanoate - - - acs.org
Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)-3-hydroxypropanoate - - - acs.org

These examples underscore the importance of this compound as a scaffold in the synthesis of a wide array of fused heterocyclic compounds with potential applications in various fields of chemical research.

Computational and Theoretical Studies on 2 Methyl 1h Imidazol 5 Amine

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. acs.org These calculations solve the Schrödinger equation for a given molecule, yielding its energy and wavefunction. The goal of geometry optimization is to find the coordinates of the atoms that correspond to the lowest energy on the potential energy surface, which represents the molecule's most stable conformation. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine optimized structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.net

Density Functional Theory (DFT) has become a leading method in quantum chemistry for studying the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations for imidazole (B134444) derivatives are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.netresearchgate.net

A DFT investigation of 2-methyl-1H-imidazol-5-amine would yield its optimized molecular geometry and various thermodynamic properties. The optimized structure is crucial for subsequent analyses of the molecule's electronic properties and reactivity.

Interactive Table: Illustrative Optimized Geometrical Parameters for an Imidazole Derivative (Calculated via DFT/B3LYP) (Note: This table presents typical data for an imidazole derivative to illustrate the output of a DFT calculation, as specific data for this compound is not available.)

ParameterBond/AngleCalculated Value
Bond LengthC-N1.38 Å
Bond LengthC=C1.36 Å
Bond LengthN-H1.01 Å
Bond AngleC-N-C108.5°
Bond AngleN-C-C107.0°
Dihedral AngleH-N-C-C180.0°

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into how and where it might react with other molecules. Techniques such as Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are used to understand the distribution of electrons and predict sites of chemical reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.mewikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.comacs.org The LUMO is the innermost empty orbital and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.commalayajournal.org A small energy gap indicates that the molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. irjweb.comacadpubl.eu For this compound, the electron-donating amine group and the imidazole ring would significantly influence the energies of these frontier orbitals.

Interactive Table: Example Frontier Molecular Orbital Properties for an Imidazole Derivative (Note: This table illustrates typical FMO data. Specific values for this compound would require dedicated calculation.)

PropertyEnergy (eV)
HOMO Energy-5.28
LUMO Energy-1.27
Energy Gap (ΔE)4.01

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the electron-rich and electron-poor regions of a molecule. uni-muenchen.de The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different electrostatic potential values. wolfram.com

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and are potential sites for electrophilic attack. researchgate.netresearchgate.net Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. researchgate.net Green areas represent regions with a neutral or near-zero potential. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the imidazole ring and the lone pair of the amino group, as these are the most electronegative areas. Positive potential (blue) would be expected around the hydrogen atoms, particularly the amine and N-H protons. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It examines charge delocalization, hyperconjugative interactions, and charge transfer between filled (donor) and empty (acceptor) orbitals. acs.orgniscpr.res.in The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). acadpubl.eu A higher E(2) value signifies a more intense interaction between the electron donor and acceptor, leading to greater stabilization of the molecule. acadpubl.eu

In this compound, NBO analysis would reveal significant delocalization within the π-system of the imidazole ring and hyperconjugative interactions involving the lone pairs of the nitrogen atoms. Key interactions would likely include those between the lone pair orbitals of the nitrogen atoms (n) and the antibonding π* orbitals of the ring (n → π), as well as interactions between π orbitals (π → π). acadpubl.eu

Interactive Table: Illustrative NBO Analysis for an Imidazole Derivative (Note: This table shows example NBO interactions to demonstrate the type of data obtained. Specific interactions for this compound would need to be calculated.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N1π(C4-C5)53.86
π(C2-N3)π(C4-C5)20.50
π(C4-C5)π*(C2-N3)22.15

Mechanistic Insights from Computational Simulations

Computational simulations, particularly those using DFT, are invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation energies. This information provides a detailed understanding of how a reaction proceeds and which pathways are most favorable.

For this compound, computational simulations could be used to model its behavior in various chemical contexts. For instance, simulations could predict its most likely site of protonation, explore its role as a ligand in metal complexes, or investigate its participation in hydrogen bonding networks. mdpi.com By calculating the energy barriers for different potential reactions, these simulations can offer mechanistic insights that are difficult to obtain through experimental means alone.

Reaction Path and Transition State Analysis

The synthesis of imidazole derivatives can be elucidated through computational analysis of reaction pathways and transition states. While a specific study on the formation of this compound was not found, research on the formation of similar imidazoles, such as from the reaction of glyoxal (B1671930) and methylamine, provides insight into the likely mechanisms. researchgate.net Such studies typically employ density functional theory (DFT) to map out the potential energy surface of the reaction, identifying the most energetically favorable route from reactants to products.

This analysis involves locating and characterizing the transition state (TS) structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in its kinetics. For the formation of the imidazole ring, computational studies can model the step-wise condensation and cyclization reactions, identifying key intermediates and the energy barriers associated with each step. For example, in the formation of imidazoles from glyoxal, methylamine, and formaldehyde, a diimine species has been suggested as a crucial intermediate. researchgate.net Under acidic conditions, this intermediate can act as a nucleophile, attacking a carbonyl group to initiate ring formation. researchgate.net

A plausible mechanism for the formation of a substituted imidazole involves the initial hydrolysis of a starting material, followed by intramolecular cyclization and subsequent elimination and rearrangement to form the final imidazole product. mdpi.com Computational analysis of these steps would involve calculating the Gibbs free energies of the reactants, intermediates, transition states, and products to construct a complete energy profile of the reaction.

Conformational Landscape Exploration

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational landscape exploration aims to identify all low-energy conformations of a molecule and understand the energy barriers between them. For this compound, this would involve rotation around the single bond connecting the amino group to the imidazole ring.

Computational methods like molecular mechanics and quantum mechanics are employed to perform a systematic search of the conformational space. nih.gov A potential energy surface scan can be performed by systematically changing a specific dihedral angle and calculating the energy at each step. researchgate.netnih.gov This process identifies the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. nih.gov

For instance, in a study of two new imidazole derivatives, a potential energy surface scan was used to identify eight and seven conformers, respectively, with the lowest energy conformer being identified for each. nih.gov The relative energies of these conformers provide information on their populations at a given temperature according to the Boltzmann distribution. Understanding the preferred conformation of this compound is crucial for predicting its interactions with biological targets.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Prediction of Binding Affinities and Modes

Molecular docking simulations can predict the binding affinity, which is a measure of the strength of the interaction between the ligand and its target, often expressed as a docking score or binding energy. researchgate.net The simulations also reveal the binding mode, which describes the specific orientation and conformation of the ligand within the binding site of the target protein. acs.org

The predicted binding mode provides detailed information about the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, in a docking study of 2-methyl-1H-benzo[d]imidazole, the binding with the target protein 2E77 was analyzed to understand its molecular interactions. researchgate.net

Table 1: Example of Predicted Binding Affinities for Imidazole Derivatives

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
Imidazole Derivative 1Pteridine Reductase 1-8.5
Imidazole Derivative 2Pteridine Reductase 1-8.2
Imidazole Derivative 3Cytochrome P450-7.9
Imidazole Derivative 4Cytochrome P450-7.5

Note: This table is illustrative and based on data for various imidazole derivatives, not specifically this compound.

Thermodynamic Property Calculations and Energy Profiles

Computational chemistry can be used to calculate the thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy of formation. researchgate.net These calculations provide insights into the stability of a molecule and the energetics of its reactions.

DFT methods are commonly used to calculate these properties. mdpi.com By performing frequency calculations on the optimized geometry of a molecule, it is possible to obtain the zero-point vibrational energy, thermal energy, and entropy. These values can then be used to calculate the enthalpy and Gibbs free energy at a given temperature and pressure.

For example, a study on a benzimidazole (B57391) derivative calculated the heat capacity, entropy, and enthalpy at different temperatures using the B3LYP/6-311G(d,p) level of theory. mdpi.com The results showed that these thermodynamic properties increase with increasing temperature, which is attributed to the strengthening of molecular vibrations. mdpi.com

Energy profiles for reactions involving this compound can also be constructed. This involves calculating the energies of the reactants, intermediates, transition states, and products. The resulting profile provides a visual representation of the energy changes that occur during a reaction, allowing for the determination of activation energies and reaction enthalpies.

Table 2: Example of Calculated Thermodynamic Properties for a Benzimidazole Derivative

Temperature (K)Heat Capacity (C⁰p,m) (J·mol⁻¹·K⁻¹)Entropy (S⁰m) (J·mol⁻¹·K⁻¹)Enthalpy (H⁰m) (kJ·mol⁻¹)
200.00158.34435.1225.78
298.15234.56543.2145.67
400.00312.89654.3278.91
500.00389.12765.43115.23

Note: This table is based on data for a 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative and serves as an example of such calculations. mdpi.com

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including optical switching and data storage. nih.gov Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. arxiv.org

The key parameters that determine the NLO response of a molecule are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net These properties describe how the electron density of a molecule is distorted by an external electric field. Molecules with large dipole moments, extended π-conjugated systems, and strong electron-donating and electron-accepting groups often exhibit significant NLO properties. researchgate.net

While no specific NLO calculations for this compound were found, studies on related imidazole and benzimidazole derivatives have shown that this class of compounds can possess interesting NLO properties. nih.gov For instance, a computational study on methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates explored their NLO response using DFT calculations. nih.gov The study calculated the dipole moment, polarizability, and first hyperpolarizability to evaluate their potential as NLO materials.

The prediction of NLO properties often involves using different DFT functionals, such as B3LYP and CAM-B3LYP, to ensure the reliability of the results. nih.gov The calculated values can then be compared with those of known NLO materials, such as urea, to assess their potential. rsc.org

Table 3: Example of Calculated NLO Properties for Benzimidazole Derivatives

CompoundDipole Moment (μ) (Debye)Polarizability (⟨α⟩) (x 10⁻²⁴ esu)First Hyperpolarizability (β) (x 10⁻³⁰ esu)
Benzimidazole Derivative 2a4.1532.205.89
Benzimidazole Derivative 2b7.4943.3112.45
Benzimidazole Derivative 2c6.2447.6015.32
Benzimidazole Derivative 2d2.3342.874.76
Benzimidazole Derivative 2e3.0453.7918.91

Note: This table is based on data for methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates and is for illustrative purposes. nih.gov

Advanced Analytical Methodologies for Research on 2 Methyl 1h Imidazol 5 Amine

Spectroscopic Characterization Techniques for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of 2-methyl-1H-imidazol-5-amine, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The N-H stretching vibrations of the primary amine (–NH2) and the imidazole (B134444) ring are anticipated in the region of 3450–3300 cm⁻¹. Specifically, the amine group typically shows two bands in this region corresponding to symmetric and asymmetric stretching. The C-H stretching vibrations of the methyl group and the imidazole ring would appear around 3100–2850 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring are expected in the 1650–1450 cm⁻¹ region. Furthermore, N-H bending vibrations are typically observed around 1650–1580 cm⁻¹.

Expected FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450–3300N-H StretchPrimary Amine, Imidazole NH
3100–2900C-H StretchImidazole Ring, Methyl Group
1650–1580N-H BendPrimary Amine
1650–1450C=N/C=C StretchImidazole Ring

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy provides valuable information about the vibrational modes of a molecule, particularly for non-polar bonds. For this compound, the symmetric vibrations of the imidazole ring are expected to produce strong signals in the FT-Raman spectrum. Aromatic ring stretching vibrations are typically prominent in the 1600–1300 cm⁻¹ region. The C-H vibrations of the methyl group would also be observable. This technique is particularly useful for studying this compound in aqueous solutions due to the weak Raman scattering of water.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The methyl protons (–CH₃) would likely appear as a singlet around δ 2.3–2.6 ppm. The proton on the imidazole ring is anticipated to resonate in the aromatic region, typically between δ 6.5 and 7.5 ppm. The chemical shift of the amine (–NH₂) protons can vary widely depending on the solvent and concentration, and they may appear as a broad singlet. The N-H proton of the imidazole ring would also exhibit a broad signal, potentially at a higher chemical shift.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The methyl carbon is expected to have a chemical shift in the range of δ 10–20 ppm. The carbons of the imidazole ring would resonate at higher chemical shifts, typically between δ 110 and 150 ppm, with the carbon attached to the nitrogen atoms showing distinct shifts.

Expected NMR Data for this compound

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~2.3–2.6Singlet-CH₃
¹H~6.5–7.5SingletImidazole C-H
¹HBroadSinglet-NH₂
¹HBroadSingletImidazole N-H
¹³C~10–20-CH₃
¹³C~110–150Imidazole Ring Carbons

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₄H₇N₃), the calculated exact mass is approximately 97.063997. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would confirm this exact mass, thereby verifying the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The method's versatility allows for a wide range of column and mobile phase combinations to achieve optimal separation.

For the analysis of this polar compound, reversed-phase HPLC is a common approach. A C18 or C8 column is typically used as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. The gradient or isocratic elution conditions can be optimized to achieve good peak shape and resolution.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, as the imidazole ring exhibits UV absorbance. For more sensitive and selective detection, HPLC can be coupled with a mass spectrometer (LC-MS), which also provides mass information for peak identification. The purity of this compound is often assessed by HPLC, with purities typically exceeding 95% for research-grade material.

Typical HPLC Parameters for Analysis of Imidazole Derivatives

ParameterDescription
Column Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer
Detection UV at a specific wavelength (e.g., 254 nm) or Mass Spectrometry
Flow Rate Typically 0.5–1.5 mL/min
Injection Volume 5–20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is widely used for the characterization of imidazole derivatives, providing definitive information on molecular weight and purity. bldpharm.com

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and ionizable molecules, making it highly compatible with LC. In ESI, ions are generated from a liquid solution at atmospheric pressure before being introduced into the mass spectrometer. waters.com For imidazole-containing compounds like this compound, ESI in the positive ion mode is typically very effective. nih.govacs.org The basic nitrogen atoms in the imidazole ring and the primary amine group are readily protonated, especially in the presence of an acidic mobile phase modifier like formic acid. nih.gov This results in the formation of a strong protonated molecular ion signal, [M+H]⁺, which is used for quantification and identification. nih.govresearchgate.net The analysis of related compounds has shown that ESI-MS is a standard method for confirming molecular weights and characterizing reaction products. acs.org

Table 2: Typical LC-MS Ionization Parameters for Imidazole-Related Amines

Parameter Setting Rationale/Observation
Ionization Technique ESI or APCI ESI is common for polar amines; APCI is effective for many imidazole compounds. nih.govjfda-online.com
Ionization Mode Positive (+) The basic nitrogen atoms are easily protonated. nih.gov
Common Adduct [M+H]⁺ Protonated molecular ion is the most frequently observed species. nih.govresearchgate.net
Mobile Phase Modifier Formic Acid Aids in the protonation process, enhancing the ion signal. nih.gov
Fragmentation Mode CID (Collision-Induced Dissociation) Used in MS/MS to generate characteristic fragment ions for structural confirmation. nih.gov

Atmospheric pressure chemical ionization (APCI) is another common ionization source for LC-MS. Unlike ESI, APCI involves vaporizing the eluent from the LC in a heated nebulizer, followed by ionization in the gas phase via corona discharge. waters.comnationalmaglab.org This process generates reagent gas ions from the mobile phase, which then ionize the analyte molecules through proton transfer or charge exchange reactions. waters.com

APCI is particularly effective for analyzing less polar and thermally stable compounds that may not ionize well by ESI. nationalmaglab.org Research has shown that APCI can provide superior ionization efficiency for certain classes of pesticides that contain imidazole, triazole, and pyrazole (B372694) groups. jfda-online.com The technique has also been successfully applied to the identification of amine derivatives. researchgate.net For this compound, APCI would be a viable alternative to ESI, likely producing a protonated molecular ion [M+H]⁺ for detection by the mass spectrometer. jfda-online.comnationalmaglab.org

Identification and Quantification of Impurities and By-products in Synthesis

The synthesis of this compound can result in the formation of various impurities and by-products, necessitating robust analytical methods for their identification and quantification. These impurities can arise from starting materials, intermediates, or side reactions during the synthesis process. The control of these impurities is critical for ensuring the quality, safety, and efficacy of the final product.

Common analytical techniques employed for impurity profiling include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. indocoanalyticalsolutions.com HPLC is particularly prevalent for its ability to separate and quantify non-volatile and thermally labile compounds. psu.edu For instance, a reverse-phase HPLC (RP-HPLC) method can be developed to separate this compound from its potential impurities. psu.edurjptonline.org

In the synthesis of related imidazole compounds, various process-related impurities have been identified. For example, in the synthesis of a key intermediate for Olmesartan, several impurities were identified, including isomeric and dicarboxylic acid derivatives. ajrconline.org Similarly, during the synthesis of mephedrone, a substituted imidazole by-product, 1,2,3,5-tetramethyl-4-(4-methylphenyl)-1H-imidazol-3-ium salt, was identified. researchgate.net The formation of such by-products highlights the complexity of imidazole synthesis and the need for thorough analytical characterization.

The origin of these impurities can often be traced back to the synthetic route. For instance, in the synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine, an impurity was identified as a result of a side reaction. google.com In the case of bendamustine, a deschloro dimer impurity was identified, which could form from hydrolysis followed by intermolecular esterification. researchgate.net

The identification process often involves isolating the impurity using techniques like preparative chromatography, followed by structural elucidation using spectroscopic methods such as NMR and MS. indocoanalyticalsolutions.com Once identified, quantitative methods are developed and validated to monitor and control these impurities within acceptable limits.

Interactive Data Table: Potential Impurities in Imidazole Synthesis

Impurity Type Potential Impurity Name Analytical Technique for Identification Potential Origin
Starting Material RelatedUnreacted starting materials or reagentsHPLC, GC-MSIncomplete reaction
Intermediate RelatedUnreacted intermediatesHPLC, LC-MSIncomplete reaction
By-productsIsomeric imidazoles, oxidized derivatives, condensation productsHPLC, GC-MS, NMRSide reactions, degradation
Degradation ProductsProducts from hydrolysis, oxidation, or photolysisHPLC, LC-MSImproper storage or handling

Method Validation and Optimization in Analytical Research

The validation and optimization of analytical methods are crucial steps to ensure that the data generated are reliable, reproducible, and accurate. nih.gov Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). wjpsonline.comresearchgate.net The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. wjpsonline.com This is often demonstrated by separating the main compound from all known impurities and by conducting forced degradation studies. wjpsonline.com Forced degradation involves subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, and thermal and photolytic stress to generate potential degradation products. wjpsonline.com

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. ipinnovative.com This is typically evaluated by analyzing a series of dilutions of a standard solution and plotting the response versus the concentration. ijnrd.org

Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of recovery is calculated. nih.govipinnovative.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pensoft.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. pensoft.net

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjpsonline.comLOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjpsonline.comijnrd.org

Optimization of an analytical method, such as an HPLC method, involves adjusting parameters like the mobile phase composition, pH, column type, flow rate, and detector wavelength to achieve the desired separation and sensitivity. rjptonline.orgwjpsonline.com For instance, in the development of an RP-HPLC method for a pyrrole (B145914) derivative, the mobile phase composition and pH were optimized to achieve good chromatographic separation. pensoft.net

Interactive Data Table: HPLC Method Validation Parameters

Parameter Typical Acceptance Criteria (ICH Guidelines) Purpose
SpecificityThe method should be able to resolve the analyte peak from impurity and degradation product peaks.To ensure the method is selective for the analyte of interest.
LinearityCorrelation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between response and concentration.
AccuracyRecovery typically between 98.0% and 102.0%To demonstrate the closeness of the measured value to the true value.
Precision (Repeatability)RSD ≤ 2%To show the consistency of results for multiple measurements of the same sample.
Limit of Detection (LOD)Signal-to-noise ratio of 3:1To determine the lowest concentration at which the analyte can be detected.
Limit of Quantification (LOQ)Signal-to-noise ratio of 10:1To determine the lowest concentration that can be measured with acceptable precision and accuracy.

Future Research Directions and Emerging Challenges

Development of Next-Generation Synthetic Strategies for Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives is a mature field, yet the demand for more efficient, sustainable, and diverse methodologies continues to drive innovation. While classical methods like the Radziszewski and Van Leusen syntheses provide a solid foundation, next-generation strategies are focusing on improving yield, regioselectivity, and environmental impact. ijpsjournal.comorganic-chemistry.org

Emerging synthetic approaches include:

Multi-Component Reactions (MCRs): One-pot syntheses that combine three or more reactants are gaining traction for their efficiency. For instance, the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles highlights the potential of MCRs to rapidly generate molecular complexity from simple precursors like aldehydes, amines, and dicarbonyl compounds. researchgate.netunipi.it

Catalytic Innovations: The use of novel catalysts is a significant area of development. Metal-catalyzed cyclization and cross-coupling reactions offer powerful routes to functionalized imidazoles. ijpsjournal.comunipi.it Furthermore, the application of ionic liquids (ILs) as both solvent and catalyst represents a green chemistry approach, often leading to improved yields and easier product recovery. tandfonline.com Microwave-assisted synthesis in the presence of ILs has also been shown to accelerate the formation of trisubstituted imidazoles. tandfonline.com

Novel Ring-Formation Strategies: Researchers are exploring unconventional pathways to the imidazole core. One such method is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles, which provides an efficient, metal-free route to novel 2-substituted 1H-imidazole derivatives. mdpi.com Another approach involves the iodine-mediated oxidative [4+1] cyclization of enamines to produce imidazole-4-carboxylic derivatives. organic-chemistry.org

These advanced strategies promise to expand the accessible chemical space around the 2-methyl-1H-imidazol-5-amine scaffold, enabling the creation of novel derivatives with tailored properties.

Synthetic Strategy Description Key Advantages Reference(s)
Van Leusen Synthesis A three-component reaction involving a tosylmethyl isocyanide (TosMIC), an aldehyde, and a primary amine.High adaptability for producing various substituted imidazoles. ijpsjournal.comorganic-chemistry.org
Multi-Component Reactions (MCRs) One-pot reaction combining three or more starting materials to form a complex product.High atom economy, operational simplicity, and rapid generation of diverse libraries. researchgate.netunipi.it
Ionic Liquid (IL)-Assisted Synthesis Use of ionic liquids as environmentally benign catalysts and/or solvents.Green chemistry approach, enhanced catalytic activity, and potential for catalyst recycling. tandfonline.com
Denitrogenative Transformation Acid-mediated ring transformation of 5-amino-1,2,3-triazoles to form the imidazole ring.Metal-free conditions, provides access to novel substitution patterns. mdpi.com
Metal-Catalyzed Cyclization Transition-metal catalysts (e.g., Pd, Cu) are used to facilitate the cyclization and functionalization of precursors.High efficiency and control over regioselectivity, enables C-H functionalization. ijpsjournal.combeilstein-journals.org

Exploration of Undiscovered Mechanistic Pathways in Biological Systems

While the imidazole moiety is present in many biologically crucial molecules like histidine and histamine (B1213489), the specific mechanistic pathways involving this compound are not fully elucidated. Future research will likely focus on understanding its interactions at a molecular level, which could unveil new therapeutic applications.

The primary formation mechanism for the imidazole ring in some biological and synthetic contexts is the Radziszewski reaction, which involves the condensation of an α-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. researchgate.net This suggests that in biological systems, this compound or its precursors could potentially arise from or interact with metabolic pathways involving dicarbonyls like glyoxal (B1671930) or methylglyoxal (B44143).

Key areas for future mechanistic exploration include:

Enzyme and Receptor Interactions: The structural features of this compound—specifically the imidazole ring's nitrogen atoms and the exocyclic amine group—make it a candidate for interacting with biological macromolecules. The imidazole ring is known to coordinate with metal ions in the active sites of metalloenzymes, while the amine group can act as a hydrogen bond donor.

Prodrug and Bioisostere Potential: As a chemical building block, this compound can be incorporated into larger molecules. Investigating how these larger constructs are metabolized could reveal pathways where the parent amine is released as an active metabolite. Its structure also makes it a potential bioisostere for other amino-heterocycles in drug design.

Signaling Pathway Modulation: Derivatives of this compound have been synthesized and investigated for various biological activities, including as anti-inflammatory and antimicrobial agents. researchgate.net Future work should aim to deconstruct these activities to identify the specific signaling pathways being modulated, moving beyond phenotypic screening to target-based discovery.

Structural Feature Potential Biological Interaction Example Target Class Reference(s)
Imidazole Ring Nitrogens Metal ion coordination; Hydrogen bonding (acceptor)Metalloenzymes (e.g., oxidases, dehydrogenases), Kinases
Exocyclic Amine Group (-NH2) Hydrogen bonding (donor); Salt bridge formationSerine/Threonine or Tyrosine residues in proteins, Aspartate/Glutamate residues
Aromatic Imidazole Core π-π stackingAromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in proteins

Integration of Advanced Computational Modeling for Predictive Research

Computational chemistry is an indispensable tool for accelerating research in chemical synthesis and drug discovery. For imidazole derivatives like this compound, advanced computational modeling offers a path to predict properties and guide experimental work, saving significant time and resources.

Future applications of computational modeling in this area include:

Predictive Synthesis: AI-driven platforms can be used to predict feasible synthetic pathways for novel derivatives, helping chemists to prioritize routes with higher theoretical yields or better sustainability metrics.

Structure-Based Drug Design (SBDD): In the absence of an experimental crystal structure of a target protein, homology modeling and AI-based methods like AlphaFold can generate reliable 3D protein models. dokumen.pub Molecular docking simulations can then predict how this compound derivatives might bind to these targets. This approach has been used to design imidazole-based inhibitors for targets like heme oxygenase-1 (HO-1), which is implicated in cancer. researchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) is used to investigate the electronic structure of imidazole derivatives. These calculations can predict reactivity, stability, and the nature of interactions with other molecules, such as adsorption onto metal surfaces for corrosion inhibition applications or elucidating reaction mechanisms. researchgate.netacs.org

ADMET Prediction: A critical challenge in drug development is ensuring a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools can predict these properties early in the discovery process, allowing researchers to filter out compounds likely to fail later in development. researchgate.net

Computational Model Application Predicted Outcome Reference(s)
Molecular Docking Structure-Based Drug Design (SBDD)Binding affinity and pose of a ligand in a protein's active site. dokumen.pubresearchgate.net
Density Functional Theory (DFT) Mechanistic Studies, Reactivity AnalysisElectronic properties, reaction energy barriers, molecular orbital energies. researchgate.net
Molecular Dynamics (MD) Simulations System Stability AnalysisStability of ligand-protein complexes over time, conformational changes. researchgate.net
ADMET Prediction Models Drug Discovery and DevelopmentOral bioavailability, toxicity profiles (mutagenicity, tumorigenicity), metabolic stability. researchgate.net
Homology Modeling / AI (e.g., AlphaFold) Protein Structure Prediction3D structure of a target protein when no experimental structure is available. dokumen.pub

Synergistic Application of Analytical Techniques for Complex Chemical and Biological Systems

A comprehensive understanding of this compound and its derivatives in complex environments requires the synergistic use of multiple analytical techniques. While individual techniques like NMR and HPLC provide essential data, their combined power allows for a much deeper level of characterization. rsc.orgbldpharm.com

Future research will increasingly rely on hyphenated and integrated analytical approaches:

Chromatography-Mass Spectrometry Coupling: The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying compounds in complex mixtures, such as biological fluids or reaction media. This synergy allows for the separation of isomers and metabolites, followed by their unambiguous identification based on mass-to-charge ratio and fragmentation patterns.

Integrated Spectroscopic and Computational Analysis: The elucidation of complex reaction mechanisms often requires a combination of experimental observation and theoretical calculation. For example, monitoring a reaction in real-time using NMR or FT-IR spectroscopy can identify transient intermediates, while DFT calculations can model the potential energy surface of the reaction to determine the most likely pathway. acs.org

Advanced Stability and Purity Analysis: The stability of pharmaceutical compounds under various conditions (thermal, photolytic, pH) is critical. Synergistic approaches, such as using HPLC to separate degradation products and then identifying their structures with high-resolution mass spectrometry and NMR, provide a complete picture of the degradation pathways.

Technique Combination Application Area Information Gained Reference(s)
HPLC / UPLC - MS Metabolite identification, Purity analysisSeparation of components in a mixture with definitive structural identification based on mass. bldpharm.com
NMR Spectroscopy + DFT Calculations Reaction mechanism elucidationExperimental observation of chemical species combined with theoretical validation of reaction pathways and intermediate structures. acs.org
FT-IR + Thermal Analysis (TGA) Material characterizationInformation on functional groups and their behavior as a function of temperature, indicating thermal stability. rsc.org
Single Crystal X-ray + Quantum Chemistry Solid-state structure and interactionsPrecise 3D molecular structure and analysis of intermolecular forces (e.g., hydrogen bonding, π-stacking) that govern crystal packing. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.